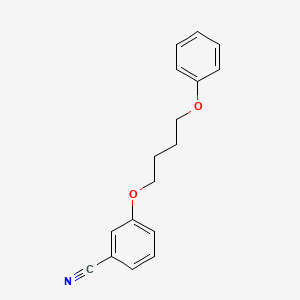
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by two amino groups and two methoxy groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with methanol under alkaline conditions. The reaction is catalyzed by a base, and heating and stirring are employed to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Applications De Recherche Scientifique
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Biology: The compound’s redox properties make it useful in studies related to cellular respiration and oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox cycling ability. The compound can undergo oxidation and reduction, which allows it to participate in electron transfer reactions. This property is particularly useful in regenerating Fe²⁺ and H₂O₂ in biological systems, such as in the decay of wood by brown rot fungi .
Comparaison Avec Des Composés Similaires
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione
Comparison: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and reactivity. In contrast, similar compounds like 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione have different substituents (chlorine instead of methoxy), affecting their chemical behavior and applications.
Propriétés
Numéro CAS |
28293-19-8 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h9-10H2,1-2H3 |
Clé InChI |
CTWRTYUZYVCHDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C(=C(C1=O)N)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
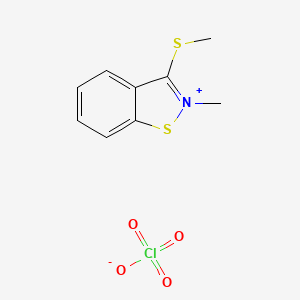
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

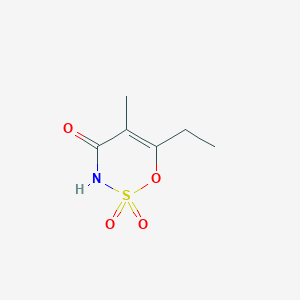
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
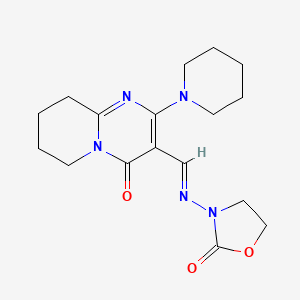

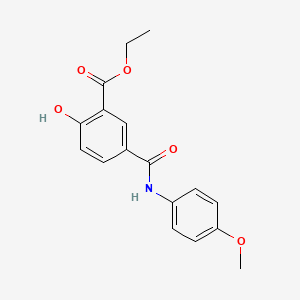
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
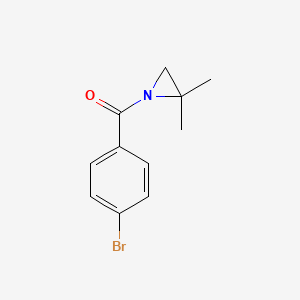
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
